Methyl 1-(2-Oxoethyl)cyclopropanecarboxylate

CAS No.:

Cat. No.: VC15739188

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10O3 |

|---|---|

| Molecular Weight | 142.15 g/mol |

| IUPAC Name | methyl 1-(2-oxoethyl)cyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C7H10O3/c1-10-6(9)7(2-3-7)4-5-8/h5H,2-4H2,1H3 |

| Standard InChI Key | WCJQRPAIYLTEEB-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1(CC1)CC=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

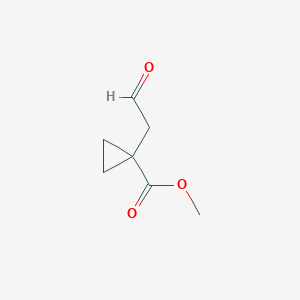

Methyl 1-(2-oxoethyl)cyclopropanecarboxylate features a cyclopropane ring substituted at the 1-position with a methyl carboxylate group and a 2-oxoethyl side chain. The IUPAC name, methyl 1-(2-oxoethyl)cyclopropane-1-carboxylate, reflects this arrangement, while its SMILES notation (COC(=O)C1(CC1)CC=O) and InChIKey (WCJQRPAIYLTEEB-UHFFFAOYSA-N) provide unambiguous structural identifiers.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀O₃ | |

| Molecular Weight | 142.15 g/mol | |

| IUPAC Name | methyl 1-(2-oxoethyl)cyclopropane-1-carboxylate | |

| Canonical SMILES | COC(=O)C1(CC1)CC=O | |

| XLogP3-AA (Predicted) | 0.2 |

The cyclopropane ring introduces significant steric strain, which influences reactivity and stability. The electron-withdrawing carboxylate and ketone groups further modulate the compound’s electronic profile, enhancing its susceptibility to nucleophilic attacks at the carbonyl centers .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for Methyl 1-(2-oxoethyl)cyclopropanecarboxylate are documented, analogous cyclopropane esters suggest feasible pathways. A prominent method involves carbodiimide-mediated coupling, where dicyclohexylcarbodiimide (DCC) facilitates esterification between cyclopropanecarboxylic acids and alcohols. For example, methyl cyclopropanecarboxylate (C₅H₈O₂) is synthesized via sodium methoxide-catalyzed esterification of cyclopropanecarboxylic acid in methanol under reflux .

Table 2: Representative Synthesis Conditions for Analogous Compounds

Adapting these methods, Methyl 1-(2-oxoethyl)cyclopropanecarboxylate could be synthesized through a Michael addition of methyl acrylate to a suitably functionalized cyclopropane precursor, followed by oxidation of the side chain to introduce the ketone moiety.

Physicochemical Properties

Stability and Reactivity

Cyclopropane derivatives are generally thermally stable but prone to ring-opening reactions under acidic or basic conditions. The presence of the ketone group in Methyl 1-(2-oxoethyl)cyclopropanecarboxylate may facilitate conjugate addition reactions, while the ester group is susceptible to hydrolysis, particularly in aqueous basic environments .

Spectral Data

Although experimental spectra for this compound are unavailable, comparisons to methyl cyclopropanecarboxylate (C₅H₈O₂) provide insights:

Table 3: Predicted Spectral Features

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure forms.

-

Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

-

Materials Science: Investigate copolymerization kinetics with vinyl monomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume